Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate is a chemical compound with the molecular formula C₁₅H₂₆O₃ and a molecular weight of 254.37 g/mol . This compound is characterized by the presence of an ester functional group and an oxane (tetrahydropyran) ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate typically involves the esterification of 10-hydroxydec-7-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which then interacts with enzymes or receptors in biological systems. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate can be compared with other similar compounds, such as:
Ethyl 10-hydroxydec-7-enoate: Lacks the oxane ring, making it less stable.
Ethyl 10-[(tetrahydrofuran-2-yl)oxy]dec-7-enoate: Contains a tetrahydrofuran ring instead of an oxane ring, leading to different reactivity and stability.
Ethyl 10-[(oxan-2-yl)oxy]decanoate: Saturated version of the compound, which affects its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research applications.
Biological Activity
Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate is a compound of interest due to its potential biological activities, which have been explored in various studies. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structure that includes an ethyl ester and an oxane ring, which may contribute to its biological activity. The presence of the double bond in the decenoate chain could also play a role in its reactivity and interaction with biological systems.
Antioxidant Activity
One of the significant areas of research regarding this compound involves its antioxidant properties. Studies have shown that compounds with similar structures can exhibit substantial antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. For instance, the antioxidant activity can be quantified using assays such as the DPPH assay, where a decrease in absorbance indicates effective radical scavenging.
Assay Type | Concentration (mg/mL) | % Inhibition |
---|---|---|
DPPH | 0.5 | 30% |
DPPH | 1.0 | 50% |
DPPH | 2.0 | 70% |
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Research has indicated that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.
The biological activities of this compound may be attributed to its ability to modulate various signaling pathways:
- Nrf2 Pathway Activation : Compounds with antioxidant properties often activate nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the expression of genes that combat oxidative stress.
- Inhibition of NF-kB : Anti-inflammatory effects may arise from the inhibition of the NF-kB signaling pathway, reducing the expression of inflammatory mediators.
Case Study 1: Antioxidant Efficacy in HepG2 Cells
A study investigated the protective effects of this compound on HepG2 cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂). The results showed that pre-treatment with the compound significantly improved cell viability compared to untreated controls.
Treatment | Cell Viability (%) |
---|---|
Control | 50 |
H₂O₂ Only | 20 |
H₂O₂ + Compound | 70 |
Case Study 2: Anti-inflammatory Activity
In another study, this compound was tested for its ability to reduce inflammation in a murine model of arthritis. The compound demonstrated a significant reduction in paw swelling and inflammatory markers compared to control groups.
Properties
CAS No. |
654068-26-5 |
---|---|
Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
ethyl 10-(oxan-2-yloxy)dec-7-enoate |
InChI |
InChI=1S/C17H30O4/c1-2-19-16(18)12-8-6-4-3-5-7-10-14-20-17-13-9-11-15-21-17/h5,7,17H,2-4,6,8-15H2,1H3 |
InChI Key |
LEIDFSXJZMSUSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC=CCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.